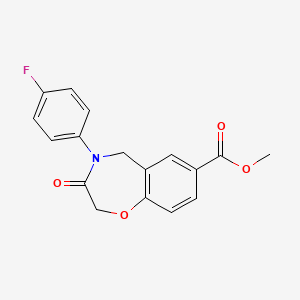

![molecular formula C17H16N2O4S B6515301 methyl 4-(4-ethylphenyl)-1,1-dioxo-4H-1lambda6-pyrido[3,2-b][1,4]thiazine-2-carboxylate CAS No. 931965-75-2](/img/structure/B6515301.png)

methyl 4-(4-ethylphenyl)-1,1-dioxo-4H-1lambda6-pyrido[3,2-b][1,4]thiazine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . Many thiazine derivatives are biologically active and play an important role in the treatment of various diseases. They show promising results of varying degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .

Synthesis Analysis

There are different available methods for the synthesis of thiazine derivatives in the literature . For instance, complex 1,4-thiazine analogues have been synthesized by treating 4,5-dichloro-2-(tetrahydro-2 H-pyran-2-yl)pyridazin-3(2 H)-one with N-benzyl-2-mercaptoacetamide using Cs 2 CO 3 as a catalyst in DMF .Molecular Structure Analysis

The molecular structure of thiazine derivatives typically includes sulfur or nitrogen atoms or both, which are the general features present in the structures of most of the pharmaceutical and natural compounds .Chemical Reactions Analysis

The chemical reactions involving thiazine derivatives are diverse. For example, the one-pot Smiles rearrangement process is quite useful in organic chemistry and it should be fully explored for the synthesis of other complex thiazine derivatives .Mecanismo De Acción

Direcciones Futuras

Thiazine derivatives represent an interesting class of heterocyclic medicinal compounds worthy of further exploration . Future research could focus on exploring their pharmacological activities, developing new synthesis methods, and investigating their potential applications in the treatment of various diseases.

Propiedades

IUPAC Name |

methyl 4-(4-ethylphenyl)-1,1-dioxopyrido[3,2-b][1,4]thiazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-3-12-6-8-13(9-7-12)19-11-15(17(20)23-2)24(21,22)14-5-4-10-18-16(14)19/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTCYVAWBFCJER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2N=CC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl-1-[(4-fluorophenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one](/img/structure/B6515219.png)

![1-[(3-chlorophenyl)methyl]-6-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one](/img/structure/B6515229.png)

![6-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6515237.png)

![1-[(2,5-dimethylphenyl)methyl]-6-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one](/img/structure/B6515245.png)

![N-[(4-fluorophenyl)methyl]-2-({9-[(3-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B6515252.png)

![3-Phenyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene](/img/structure/B6515258.png)

![N-(3-bromophenyl)-2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6515268.png)

![2-[3-(4-chlorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B6515269.png)

![2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B6515275.png)

![2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6515286.png)

![N-[(4-chlorophenyl)methyl]-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6515293.png)

![N-(4-chlorophenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6515327.png)